[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol
Description
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1,3,13H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEYKIONTNCCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial practices for similar compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene ring or the pentafluoroethyl group.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]aldehyde or [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]carboxylic acid .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure may be explored for interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: The compound could be investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its fluorinated nature
Mechanism of Action
The mechanism by which [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol exerts its effects is not well-documented. its interactions likely involve the thiophene ring and the pentafluoroethyl group, which can participate in various chemical reactions and interactions with other molecules. The methanol group may also play a role in hydrogen bonding and other interactions .
Comparison with Similar Compounds
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
Structural Relationship : This compound replaces the hydroxymethyl group in the target molecule with an aldehyde (-CHO) group.
Key Differences :
- Reactivity: The aldehyde group is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) and oxidation to carboxylic acids. In contrast, the hydroxymethyl group in the methanol derivative participates in hydrogen bonding and can undergo esterification or etherification .
- Physical Properties: Molecular weight: 230.16 g/mol (aldehyde) vs. ~232.16 g/mol (methanol) . Solubility: The hydroxymethyl group increases polarity, likely improving solubility in polar solvents like water or ethanol compared to the aldehyde.
Applications: The aldehyde is a precursor for synthesizing the methanol derivative via reduction (e.g., NaBH4). Both compounds serve as fluorinated building blocks in drug discovery, with the aldehyde being more reactive in coupling reactions .
5-(1,1,2,2,2-Pentafluoroethyl)-1,3,4-thiadiazol-2-amine
Structural Relationship : Replaces the thiophene ring with a 1,3,4-thiadiazole ring (containing two nitrogen atoms and one sulfur) and introduces an amine (-NH2) group.
Key Differences :
- Electronic Effects : The thiadiazole ring is more electron-deficient than thiophene due to additional nitrogen atoms, altering aromaticity and electronic interactions .
- Functional Group Utility : The amine group enables amide bond formation, as demonstrated in its use as a coupling partner for pyridine-2-carboxamide synthesis .
Applications: This compound is utilized in agrochemical and pharmaceutical synthesis, where its amine group facilitates modular derivatization. The thiophene-based methanol derivative, however, offers distinct reactivity via its hydroxyl group .
Fluorinated Cyclohexane Derivatives (e.g., PFECHS)
Structural Relationship : Shares the pentafluoroethyl group but incorporates a cyclohexane ring and sulfonic acid moiety.
Key Differences :
- Polarity and Stability : The sulfonic acid group in PFECHS increases hydrophilicity and acidity compared to the hydroxymethyl group in the thiophene derivative.
- Environmental Impact: PFECHS is a perfluoroalkyl ether sulfonic acid, part of a class of persistent environmental pollutants.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
